molecular formula C8H6F2O3 B1351869 2,3-Difluoro-4-methoxybenzoic acid CAS No. 329014-60-0

2,3-Difluoro-4-methoxybenzoic acid

Cat. No.: B1351869
CAS No.: 329014-60-0
M. Wt: 188.13 g/mol
InChI Key: OBSJPUVORWCLNA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzene is coupled with 4-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an aqueous or organic solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of fluorinating agent and reaction conditions is optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like ether or THF.

Major Products Formed

    Substitution Reactions: Products include 2,3-diamino-4-methoxybenzoic acid or 2,3-dithio-4-methoxybenzoic acid.

    Oxidation Reactions: Products include 2,3-difluoro-4-hydroxybenzoic acid.

    Reduction Reactions: Products include 2,3-difluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

2,3-Difluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, increasing its binding affinity and specificity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methoxybenzoic acid
  • 2,4-Difluoro-3-methoxybenzoic acid
  • 2,6-Difluoro-4-methoxybenzoic acid

Uniqueness

2,3-Difluoro-4-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other difluoromethoxybenzoic acids. The presence of the carboxylic acid group also adds to its versatility in chemical reactions and applications.

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSJPUVORWCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394176
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329014-60-0
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329014-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (2N, 50 mL) was added into a mixture of methyl 2,3-difluoro-4-methoxybenzoate (10.0 g, 49.5 mmol), THF (100 mL) and MeOH (100 mL). The mixture was stirred at room temperature for 6 h, and acidified with HCl (2N). The precipitated solid was filtered off, washed with water and dried to give a white solid (8.9 g, 96% yield, m.p. 194-196° C.); MS m/e 187 (M−H)+.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

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